molecular formula C15H15N3OS B4800771 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B4800771
M. Wt: 285.4 g/mol
InChI Key: XPJQKQIDQFHWOZ-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone is a complex organic compound that features both imidazole and indole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the coupling of an imidazole derivative with an indole derivative. One common method involves the use of coupling reagents such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) in the presence of a base like lutidine . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of automated synthesizers and continuous flow reactors to optimize reaction conditions and minimize waste. The choice of solvents, catalysts, and purification techniques would be tailored to ensure the highest efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole or indole rings, leading to partially or fully hydrogenated products.

    Substitution: Both the imidazole and indole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydrogenated derivatives of the imidazole or indole rings.

Scientific Research Applications

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole and indole moieties can form hydrogen bonds and π-π interactions with these targets, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone is unique due to the presence of both imidazole and indole rings, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-14(11-5-3-4-6-12(11)17-10)13(19)9-20-15-16-7-8-18(15)2/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJQKQIDQFHWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone
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2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone
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2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone
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2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone
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2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone
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2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone

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